N-Isopropylammelide

Catalog No.
S588838
CAS No.
35200-63-6
M.F
C6H10N4O2
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Isopropylammelide

CAS Number

35200-63-6

Product Name

N-Isopropylammelide

IUPAC Name

6-(propan-2-ylamino)-1H-1,3,5-triazine-2,4-dione

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C6H10N4O2/c1-3(2)7-4-8-5(11)10-6(12)9-4/h3H,1-2H3,(H3,7,8,9,10,11,12)

InChI Key

DBFMBHXVWIURSV-UHFFFAOYSA-N

SMILES

CC(C)NC1=NC(=O)NC(=O)N1

Canonical SMILES

CC(C)NC1=NC(=O)NC(=O)N1

Description

N-isopropylammelide is a dihydroxy-1,3,5-triazine consisting of ammelide bearing an N-isopropyl substituent. It is a dihydroxy-1,3,5-triazine and a monoamino-1,3,5-triazine. It derives from an ammelide.

Substrate for N-Isopropylammelide Isopropylaminohydrolase

N-Isopropylammelide serves as a substrate for the enzyme N-isopropylammelide isopropylaminohydrolase (AtzC) Wikipedia. This enzyme plays a crucial role in the biodegradation of atrazine by certain bacteria. AtzC breaks down N-isopropylammelide into cyanuric acid and isopropylamine Wikipedia. Research on AtzC and its enzymatic activity helps scientists understand the mechanisms of atrazine degradation in the environment Journal of Biological Chemistry, 2004: .

Understanding Atrazine Degradation Pathways

Studies investigating N-isopropylammelide contribute to a broader understanding of atrazine degradation pathways in microorganisms. Atrazine is a persistent herbicide, and research on its breakdown products like N-isopropylammelide helps scientists develop strategies for bioremediation of atrazine-contaminated environments FEMS Microbiology Reviews, 2 (2003), 167–189.

Enzyme Structure and Function

Research on N-isopropylammelide can also involve studying the structure and function of AtzC. By analyzing how N-isopropylammelide interacts with the enzyme's active site, scientists can gain insights into the catalytic mechanism of AtzC PLOS ONE, 2013: . This knowledge can be valuable for developing new enzymes or improving the efficiency of existing ones for environmental applications.

N-Isopropylammelide is a compound classified as a dihydroxy-1,3,5-triazine, characterized by the presence of an N-isopropyl substituent on the ammelide structure. Its chemical formula is C6H10N4O2C_6H_{10}N_4O_2, with an average molecular weight of approximately 170.171 g/mol. The compound belongs to the broader category of organic compounds known as n-aliphatic s-triazines, which are derivatives of 1,3,5-triazines featuring nitrogen atoms in the aromatic ring . The systematic name for N-isopropylammelide is 6-(isopropylamino)-1,3,5-triazine-2,4-diol .

, particularly those catalyzed by specific enzymes. One notable reaction involves its hydrolysis, which can lead to the formation of cyanurate and isopropylamine when reacted with hydrogen ions and water . Additionally, N-isopropylammelide is involved in enzymatic processes such as those catalyzed by N-isopropylammelide isopropylaminohydrolase (EC 3.5.99.4), which facilitates the hydrolytic dechlorination of chloro-s-triazines .

The biological activity of N-isopropylammelide is primarily linked to its role in the degradation of herbicides like atrazine. It participates in a pathway that mineralizes atrazine through sequential removal of side chains, including chlorine and amine groups . This process is crucial for bioremediation efforts aimed at detoxifying environments contaminated with such compounds.

Synthesis methods for N-isopropylammelide typically involve the modification of existing triazine structures. While specific detailed protocols are often proprietary or not widely published, general methods may include:

  • Substitution Reactions: Introducing the isopropyl group onto an ammelide backbone through nucleophilic substitution.
  • Hydrolysis Reactions: Utilizing hydrolytic conditions to convert related triazine derivatives into N-isopropylammelide.

Further research into specific synthetic pathways can yield optimized methods for producing this compound.

N-Isopropylammelide has applications primarily in environmental chemistry and bioremediation. Its ability to degrade toxic herbicides makes it valuable for:

  • Bioremediation: Facilitating the breakdown of harmful agricultural chemicals in contaminated soils and water sources.
  • Research: Serving as a model compound for studying enzymatic degradation pathways and developing biocatalysts.

Studies on N-isopropylammelide's interactions focus on its enzymatic pathways and its role in microbial metabolism. Research has shown that enzymes like N-isopropylammelide isopropylaminohydrolase are crucial for its breakdown and transformation within microbial systems . Understanding these interactions aids in developing bioremediation strategies that leverage microbial communities capable of degrading triazine compounds.

N-Isopropylammelide shares structural similarities with other triazine derivatives. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
AmmelideDihydroxy-1,3,5-triazineLacks the isopropyl group; simpler structure
AtrazineChloro-s-triazineContains chlorine; widely used herbicide
HydroxyatrazineHydroxy derivative of atrazineLess toxic; intermediate in atrazine degradation
IsopropylaminohydrolaseEnzymeCatalyzes reactions involving N-isopropylammelide

N-Isopropylammelide's uniqueness lies in its specific substitution pattern that enhances its reactivity and biological activity compared to these similar compounds. Its role in biodegradation processes highlights its significance in environmental chemistry.

XLogP3

-0.3

Wikipedia

N-isopropylammelide

Dates

Modify: 2023-07-20

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